molecular formula C5H5N3O B564559 Pyrazinamide-15N,d3 CAS No. 1246817-81-1

Pyrazinamide-15N,d3

Cat. No.: B564559
CAS No.: 1246817-81-1
M. Wt: 127.126
InChI Key: IPEHBUMCGVEMRF-GTNCALAVSA-N
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Description

Pyrazinamide-15N,d3 is a stable isotope labelled compound . It has a molecular formula of C5H2D3N215NO and a molecular weight of 127.12 . It is categorized under antibacterial, research tools, pharmaceutical, and stable isotope labelled compounds .


Synthesis Analysis

The synthesis of pyrazinamide analogues, which could be similar to the synthesis of this compound, has been reported in the literature . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . Another method involved using pyrazinamide as the starting material for haloakylation, and then halo-alkylpyrazinamides were reacted with appropriate heterocyclic rings .


Molecular Structure Analysis

The molecular structure of pyrazinamide, the parent compound of this compound, has been studied using modern gas electron diffraction method . The accuracy and precision of molecular parameters have been investigated, and the average experimental precision was determined to be 0.004 Å for bond lengths and 0.2 degrees for angles .


Chemical Reactions Analysis

The equilibrium solubility of pyrazinamide, the parent compound of this compound, in aqueous-cosolvent mixtures of 1,4-dioxane or ethanol has been determined at 298.15 K . Solubilities were adequately correlated with the modified Nearly Ideal Binary Solvent/Redlich–Kister model .


Physical And Chemical Properties Analysis

This compound is a neat product . The solubility of pyrazinamide, the parent compound of this compound, in mixed solvents has been studied . Pyrazinamide is preferentially solvated by water in water-rich mixtures and cosolvent-rich mixtures, but preferentially solvated by cosolvent in mixtures with intermediate compositions .

Scientific Research Applications

  • Pyrazinamide's Role in TB Treatment : Pyrazinamide is a cornerstone antimicrobial drug for TB treatment, crucial for shortening drug therapy by 3 months and reducing disease relapse rates (Lamont, Dillon, & Baughn, 2020).

  • Drug Resistance Issues : A significant challenge in using Pyrazinamide is the emergence of resistance, primarily due to mutations in the Mycobacterium tuberculosis pncA gene. This resistance is a concern, especially in multidrug-resistant TB strains (Miotto et al., 2014).

  • Mechanism of Action : Pyrazinamide is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis. Its activity correlates with low membrane potential and is potentiated by acid pH, suggesting a unique mode of action among TB drugs (Zhang et al., 2003).

  • Potential New Targets for Pyrazinamide : Recent research indicates that apart from pncA, the aspartate decarboxylase (PanD) gene could be a new target of Pyrazinamide in Mycobacterium tuberculosis, offering insights for new therapeutic approaches (Shi et al., 2014).

  • Diagnostic Challenges : Due to the diverse genetic variants causing Pyrazinamide resistance and the technical challenges in phenotypic testing, developing a reliable molecular diagnostic assay for resistance detection remains difficult (Miotto et al., 2014).

Safety and Hazards

Pyrazinamide, the parent compound of Pyrazinamide-15N,d3, should be handled with caution . Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . In case of contact, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

Pyrazinamide-15N,d3, like its parent compound Pyrazinamide, is involved in various biochemical reactions. It interacts with several enzymes and proteins, including the enzyme pyrazinamidase, which is involved in the conversion of the prodrug Pyrazinamide to its active form, pyrazinoic acid . This interaction is crucial for the drug’s activity against Mycobacterium tuberculosis .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with Mycobacterium tuberculosis. It is known to kill or stop the growth of these bacteria, making it an essential drug for treating tuberculosis . It influences cell function by disrupting the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to pyrazinoic acid in the bacilli, where it interferes with fatty acid synthase FAS I . This disrupts the bacterium’s ability to synthesize new fatty acids, thereby inhibiting its growth and replication. This compound also acts as a protonophore, disrupting intrabacterial pH homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doubling the human-equivalent dose of Pyrazinamide significantly reduces the lung bacillary burden in mice and guinea pigs .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the biosynthesis of coenzyme A . It interacts with enzymes such as pyrazinamidase and potentially disrupts the synthesis of pantothenate and coenzyme A, which are crucial for bacterial survival .

Subcellular Localization

Research on Pyrazinamide suggests that it can maintain its intracellular pH independently of the surrounding pH in primary human macrophages .

Properties

IUPAC Name

3,5,6-trideuteriopyrazine-2-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBUMCGVEMRF-GTNCALAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676121
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-81-1
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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